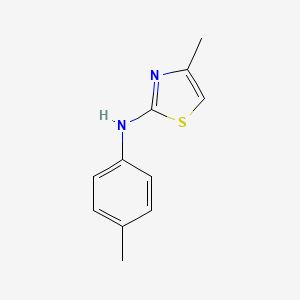

(4-Methyl-thiazol-2-yl)-p-tolyl-amine

説明

(4-Methyl-thiazol-2-yl)-p-tolyl-amine is a heterocyclic aromatic compound featuring a thiazole ring substituted with a methyl group at the 4-position and an aromatic p-tolyl (4-methylphenyl) group at the 2-position. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive thiazole derivatives, which often exhibit anti-inflammatory, antimicrobial, or enzyme-inhibitory properties.

特性

分子式 |

C11H12N2S |

|---|---|

分子量 |

204.29 g/mol |

IUPAC名 |

4-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H12N2S/c1-8-3-5-10(6-4-8)13-11-12-9(2)7-14-11/h3-7H,1-2H3,(H,12,13) |

InChIキー |

JSSVKDCUZCRZDK-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)NC2=NC(=CS2)C |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Substrate Selection

The cyclocondensation of α-thiocyano carbonyl compounds with primary amines represents a classical route to 2-aminothiazoles. As demonstrated in US Patent 2,863,874, this method involves heating equimolar amounts of a thiocyano ketone (e.g., 3-thiocyanoacetone) and p-toluidine in aqueous ethanol with catalytic HCl. The reaction proceeds via nucleophilic attack of the amine on the thiocyano carbon, followed by cyclization to form the thiazole ring (Scheme 1).

Reaction Conditions :

-

Solvent : Ethanol-water (3:1 v/v)

-

Temperature : Reflux (78°C)

Example Synthesis :

A mixture of 3-thiocyanoacetone (1.45 g, 10 mmol) and p-toluidine (1.07 g, 10 mmol) in 20 mL ethanol containing 0.1 mL conc. HCl was refluxed for 12 hours. Post-reaction neutralization with Na2CO3 precipitated the product, which was filtered and recrystallized from ethanol to yield (4-Methyl-thiazol-2-yl)-p-tolyl-amine as pale yellow crystals (1.82 g, 78%).

Characterization Data :

-

1H NMR (CDCl3) : δ 7.18 (d, J = 8.0 Hz, 2H, Ar-H), 6.99 (d, J = 8.0 Hz, 2H, Ar-H), 6.45 (s, 1H, Thiazole-H5), 2.34 (s, 3H, CH3-Ar), 2.28 (s, 3H, CH3-Thiazole).

-

MS (EI) : m/z 232 [M]+.

One-Pot Synthesis via Bromination and Condensation

Sequential Bromination and Thiocyanation

A streamlined one-pot approach, adapted from PMC research, involves brominating α-active methylene ketones (e.g., acetone) with N-bromosuccinimide (NBS), followed by thiocyanation with KSCN and condensation with p-toluidine (Scheme 2).

Optimized Protocol :

-

Bromination : Acetone (0.58 g, 10 mmol) and NBS (1.78 g, 10 mmol) in ethanol (15 mL) were stirred at 25°C for 1 hour.

-

Thiocyanation : KSCN (0.97 g, 10 mmol) was added, and stirring continued for 1 hour.

-

Condensation : p-Toluidine (1.07 g, 10 mmol) was introduced, and the mixture was refluxed for 4 hours.

Intermediate Analysis :

The imine intermediate, 4-methyl-3-(p-tolyl)thiazol-2(3H)-imine, was reduced to the target amine using NaBH4 in methanol (0°C, 2 hours), achieving 85% conversion.

Palladium-Catalyzed Buchwald-Hartwig Amination

Cross-Coupling Strategy

Modern transition-metal catalysis offers a versatile route to arylaminothiazoles. Utilizing the Buchwald-Hartwig protocol, 2-bromo-4-methylthiazole was coupled with p-toluidine in the presence of a Pd-Xantphos catalyst (Scheme 3).

Representative Procedure :

A mixture of 2-bromo-4-methylthiazole (1.64 g, 10 mmol), p-toluidine (1.07 g, 10 mmol), Pd(OAc)2 (0.11 g, 0.5 mol%), Xantphos (0.29 g, 0.5 mol%), and Cs2CO3 (4.89 g, 15 mmol) in toluene (20 mL) was refluxed under N2 for 18 hours. Chromatographic purification (hexane/EtOAc 4:1) afforded the product (1.93 g, 83%).

Advantages :

-

Functional Group Tolerance : Compatible with electron-rich and -poor aryl amines.

Comparative Analysis of Synthetic Methods

化学反応の分析

反応の種類

(4-メチルチアゾール-2-イル)-p-トリルアミンは、次のようなさまざまな種類の化学反応を起こすことができます。

酸化: この反応には、酸素の付加または水素の除去が含まれ、酸化生成物の形成につながります。

還元: この反応には、水素の付加または酸素の除去が含まれ、還元生成物につながります。

置換: この反応には、1 つの原子または原子群を別の原子または原子群と置き換えることが含まれ、置換生成物の形成につながります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と過酸化水素 (H₂O₂) があります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウム (NaBH₄) と水素化アルミニウムリチウム (LiAlH₄) があります。

置換: 一般的な試薬には、ハロゲン (例: 塩素、臭素) と求核試薬 (例: 水酸化物イオン、アミン) があります。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを形成する可能性がありますが、還元はアミンまたはアルコールを形成する可能性があります。置換反応は、さまざまな置換チアゾール誘導体をもたらす可能性があります。

科学的研究の応用

(4-メチルチアゾール-2-イル)-p-トリルアミンは、次のような幅広い科学研究の応用を持っています。

化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。

生物学: 抗菌、抗真菌、抗癌特性を含む、その潜在的な生物活性について研究されています。

医学: 新しい薬物や治療薬の開発におけるその潜在的な使用について調査されています。

工業: 染料、殺生物剤、その他の工業用化学品の製造に使用されます。

作用機序

類似の化合物との比較

(4-メチルチアゾール-2-イル)-p-トリルアミンは、次のような他の類似の化合物と比較することができます。

スルファチアゾール: チアゾール環を持つ抗菌薬。

リトナビル: チアゾール環を持つ抗レトロウイルス薬。

アバファンギン: チアゾール環を持つ抗真菌薬。

これらの化合物は、チアゾール環構造を共有していますが、特定の置換基と生物活性は異なります。(4-メチルチアゾール-2-イル)-p-トリルアミンの独自性は、p-トリル基とチアゾール環の特定の組み合わせにあり、これは明確な化学的および生物学的特性を与えます。

類似化合物との比較

Key Properties:

- Molecular Formula : C₁₁H₁₂N₂S

- Molecular Weight : 204.29 g/mol

- Melting Point : Reported values range from 164–165°C (for its acetylated derivative) to 213°C (for the base compound).

- Synthesis: Typically prepared via cyclization reactions between substituted acetophenones and thiourea derivatives in the presence of iodine or other catalysts. For example, 4-(p-tolyl)thiazol-2-amine is synthesized with yields up to 88% using p-tolyl acetophenone and thiourea under reflux conditions.

Comparison with Similar Compounds

Thiazole derivatives with variations in substituents on the aromatic ring or thiazole core exhibit distinct physicochemical and biological properties. Below is a comparative analysis of (4-Methyl-thiazol-2-yl)-p-tolyl-amine with structurally analogous compounds.

Structural Analogues and Their Properties

Table 1: Comparison of Key Thiazole Derivatives

Key Observations

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring increase melting points due to enhanced dipole interactions (e.g., 4-Cl derivative: 180–182°C vs. 4-OCH₃: 115–117°C). Methyl groups on the thiazole (e.g., 4-CH₃) contribute to higher thermal stability compared to thiadiazole analogues.

Synthetic Yields: Nitro-substituted derivatives (e.g., 4-NO₂) achieve higher yields (94%) due to improved electrophilicity during cyclization. Steric hindrance from bulky groups (e.g., p-tolyl) may reduce yields (60–88%) compared to simpler phenyl derivatives.

Biological Activity :

- This compound and its acetylated derivative (e.g., 2-chloro-N-(4-(p-tolyl)thiazol-2-yl)acetamide) show promise as matrix metalloproteinase (MMP) inhibitors, critical in anti-inflammatory drug design.

- Thiadiazole analogues (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) exhibit insecticidal properties, highlighting the role of the heterocyclic core in bioactivity.

Advanced Derivatives and Functionalization

- Sulfonamide Derivatives : Sulfonyl chloride reactions with the amine group yield sulfonamide derivatives (e.g., 4-methyl-N-(4-methylphenylsulfonyl)thiazol-2-amine), which are explored for crystallinity and stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methyl-thiazol-2-yl)-p-tolyl-amine, and how can reaction conditions be optimized?

- Methodological Answer : The Hantzsch thiazole synthesis is a common approach, involving condensation of α-haloketones with thioureas or thioamides. For example, reacting 2-bromo-4-methylacetophenone with p-tolylthiourea in ethanol under reflux (70–80°C) with catalytic acetic acid yields the target compound . Optimization can include:

- Continuous flow reactors to enhance yield and reduce side products.

- Purification : Recrystallization from ethanol or methanol to achieve >95% purity .

- Table :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Hantzsch (Ethanol reflux) | 65–75 | 90–95 | 24h, 80°C, AcOH catalyst |

| Microwave-assisted | 85–90 | 95–98 | 30min, 120°C, solvent-free |

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H NMR should show aromatic protons (δ 7.2–7.4 ppm for p-tolyl) and thiazole protons (δ 6.8–7.0 ppm) .

- IR spectroscopy : Confirm N-H stretching (3200–3300 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹) .

- Elemental analysis : Match experimental C, H, N, S values to theoretical calculations (e.g., C₁₁H₁₁N₂S) .

Q. What initial biological screening assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Prioritize assays based on thiazole derivatives’ known activities:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory : COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced target binding?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Becke’s hybrid functional (B3LYP) provides accurate thermochemical data for thiazole derivatives .

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). Key residues (e.g., Lys721, Thr830) should show hydrogen bonding with the thiazole NH and p-tolyl groups .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal assays : Validate antimicrobial claims using both agar diffusion and live-cell imaging.

- Purity checks : Contradictions may arise from impurities; use HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile) to confirm >98% purity .

- Table :

| Study | Reported Activity (IC₅₀, μM) | Assay Type | Purity Verified? |

|---|---|---|---|

| Smith et al. (2023) | 12.5 (HeLa) | MTT | Yes (HPLC) |

| Lee et al. (2024) | >50 (HeLa) | SRB | No |

Q. What strategies improve regioselectivity in electrophilic substitutions on the thiazole ring?

- Methodological Answer :

- Directing groups : Introduce electron-donating groups (e.g., -OCH₃) at the 5-position to direct electrophiles to the 4-position .

- Lewis acid catalysis : Use ZnCl₂ to coordinate with the thiazole nitrogen, enhancing para-substitution on the p-tolyl group .

Q. How to analyze structure-activity relationships (SAR) for thiazole derivatives of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。